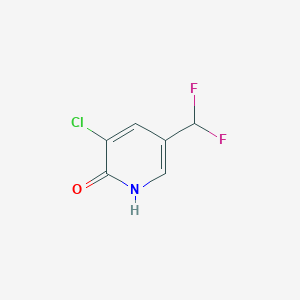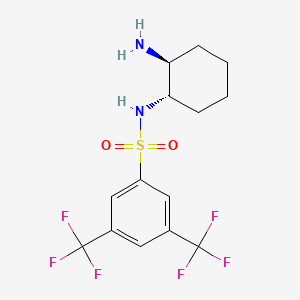
N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclohexyl group attached to an amino group, along with a benzenesulfonamide moiety substituted with two trifluoromethyl groups. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. This is followed by the introduction of the benzenesulfonamide group and the trifluoromethyl substituents. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties enables the compound to modulate various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1S,2S)-2-amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
- N-((1S,2S)-2-amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Uniqueness
N-((1S,2S)-2-aminocyclohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to similar compounds with diphenylethyl groups
Propriétés
Formule moléculaire |
C14H16F6N2O2S |
|---|---|
Poids moléculaire |
390.35 g/mol |
Nom IUPAC |
N-[(1S,2S)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16F6N2O2S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)25(23,24)22-12-4-2-1-3-11(12)21/h5-7,11-12,22H,1-4,21H2/t11-,12-/m0/s1 |
Clé InChI |
JBCNCYCPWLJXDO-RYUDHWBXSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1CCC(C(C1)N)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


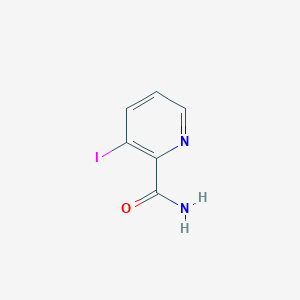
![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13653859.png)
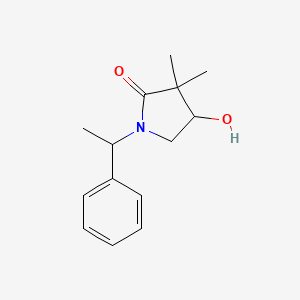
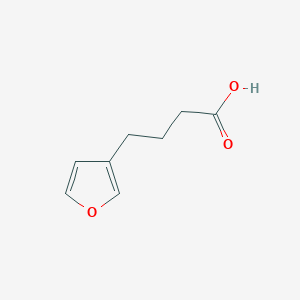
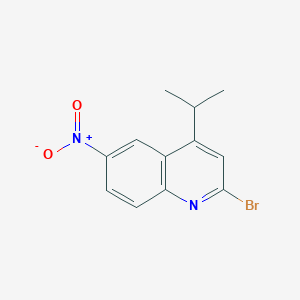
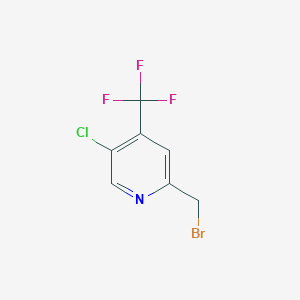
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
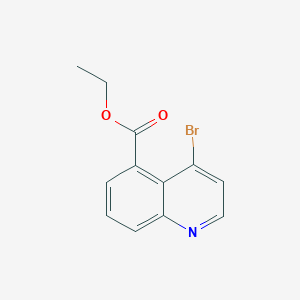
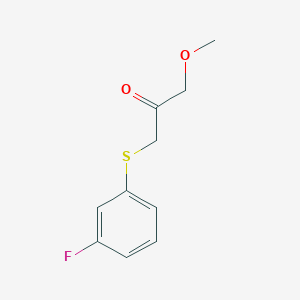

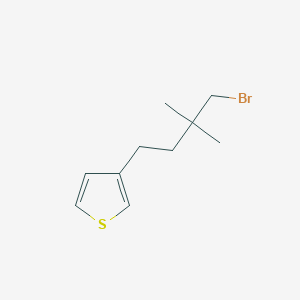
![1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13653946.png)
